molecular formula C11H23NO B8548585 2-Methyldecanoic acid amide

2-Methyldecanoic acid amide

Cat. No. B8548585
M. Wt: 185.31 g/mol
InChI Key: GIGIHWJAIVKJQR-UHFFFAOYSA-N
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Patent
US05319133

Procedure details

2-Methyl decanoyl chloride (68.9 g, 336 mmol) was added dropwise to rapidly stirred ammonium hydroxide (200 ml) cooled in an ice bath. The resulting white slurry was stirred at room temperature for one-half hour, then filtered through a Buchner funnel. The filter cake was washed with 100 ml of ice water, air-dried overnight, then dried in a vacuum over at 55° C. for 2 hours to give 53 g (85.5% yield) of a white solid product, m.p. 80°-81° C. (lit. m.p. 81.4° C.).
Quantity
68.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Yield
85.5%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[C:3](Cl)=[O:4].[OH-].[NH4+:15]>>[CH3:1][CH:2]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[C:3]([NH2:15])=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
68.9 g
Type
reactant
Smiles
CC(C(=O)Cl)CCCCCCCC
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting white slurry was stirred at room temperature for one-half hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
filtered through a Buchner funnel
WASH
Type
WASH
Details
The filter cake was washed with 100 ml of ice water
CUSTOM
Type
CUSTOM
Details
air-dried overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
dried in a vacuum over at 55° C. for 2 hours
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)N)CCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 53 g
YIELD: PERCENTYIELD 85.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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